[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate
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Overview
Description
The compound [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate is a complex organic molecule characterized by a cyclodeca-dienyl core with multiple functional groups, including hydroxyl, methoxy, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the cyclodeca-dienyl core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts such as palladium or nickel complexes.
Introduction of functional groups: Hydroxyl, methoxy, and benzoate groups are introduced through selective functionalization reactions. For example, hydroxyl groups can be added via hydroboration-oxidation, while methoxy groups can be introduced through methylation reactions using reagents like methyl iodide.
Final coupling: The final step involves coupling the cyclodeca-dienyl core with the benzoate moiety, typically using esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove double bonds or convert carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions. For example, the methoxy group can be replaced with other alkoxy groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation products: Ketones, aldehydes
Reduction products: Alcohols, alkanes
Substitution products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate: has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate: can be compared with other similar compounds, such as:
3-Methoxyphenylboronic acid: Similar in having a methoxy group and aromatic ring but differs in its boronic acid functionality.
Allylamine: Shares the presence of an amine group but has a simpler structure with an unsaturated amine.
Carbonyl compounds: Such as aldehydes and ketones, which share the carbonyl functional group but differ in their overall structure and reactivity.
These comparisons highlight the unique structural features and reactivity of [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate , making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C23H32O5 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C23H32O5/c1-14(2)22-19(25)11-15(3)7-6-8-16(4)12-21(22)28-23(26)17-9-10-18(24)20(13-17)27-5/h8-11,13-14,19,21-22,24-25H,6-7,12H2,1-5H3/b15-11-,16-8-/t19-,21+,22-/m1/s1 |
InChI Key |
OLJDCWYDXLXFJK-WXUQVOMKSA-N |
Isomeric SMILES |
C/C/1=C/[C@H]([C@H]([C@H](C/C(=C\CC1)/C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O |
Canonical SMILES |
CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O |
Origin of Product |
United States |
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